molecular formula C6H10N2OS B1499663 2-Thiazolamine, 4-(1-methoxyethyl)-

2-Thiazolamine, 4-(1-methoxyethyl)-

Cat. No.: B1499663
M. Wt: 158.22 g/mol
InChI Key: FKSXKCSCTLXCSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Thiazolamine, 4-(1-methoxyethyl)- is a useful research compound. Its molecular formula is C6H10N2OS and its molecular weight is 158.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H10N2OS

Molecular Weight

158.22 g/mol

IUPAC Name

4-(1-methoxyethyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C6H10N2OS/c1-4(9-2)5-3-10-6(7)8-5/h3-4H,1-2H3,(H2,7,8)

InChI Key

FKSXKCSCTLXCSM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CSC(=N1)N)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Butan-2-one (20 g, 277 mmol) and 200 mL MeOH were charged into a 1 L round bottom flask. A small amount of Br2 (5 mL) was added to the flask to initiate the reaction. The reaction initiated, and the mixture was stirred at 20° C. until the orange color disappeared. The reaction flask was immersed in an ice-water bath and Br2 was slowly added through an addition funnel. A total of 6 to 8 g (554 mmol) of Br2 was added. Thiourea (21 g, 278 mmol) was then added in portions to the reaction flask. After addition, the reaction mixture was heated at reflux for 2 hours. After the solvent was evaporated, the remaining residue was mixed with saturated sodium bicarbonate. The resulting mixture was extracted with EtOAc, and the combined organic layers were washed with brine and dried over sodium sulfate. The product 4-(1-methoxyethyl)-thiazol-2-amine (22 g, yield=50%) was obtained and used in the next step without further purification. LCMS (API-ES) m/z (%) 159.2. (100%, M++H).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
7 (± 1) g
Type
reactant
Reaction Step Four
Quantity
21 g
Type
reactant
Reaction Step Five

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